3-(5-Fluoropyrimidin-2-yl)butanal
Description
3-(5-Fluoropyrimidin-2-yl)butanal is an organofluorine compound featuring a fluorinated pyrimidine ring attached to the third carbon of a butanal chain. Pyrimidine derivatives are widely studied in medicinal chemistry due to their biological relevance, particularly in anticancer and antimicrobial applications.
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)butanal |
InChI |
InChI=1S/C8H9FN2O/c1-6(2-3-12)8-10-4-7(9)5-11-8/h3-6H,2H2,1H3 |
InChI Key |
XTNNANOQSNYYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C1=NC=C(C=N1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural analogs of 3-(5-Fluoropyrimidin-2-yl)butanal, emphasizing substituent variations and their implications:
Key Observations:
Halogen Effects (Fluoro vs. Bromo): The fluorine atom in this compound offers higher electronegativity and a smaller atomic radius compared to bromine.
Heterocyclic vs. Aliphatic Substituents:
- The fluoropyrimidine group confers aromaticity and π-stacking capability, advantageous for interacting with biological targets. In contrast, the furan ring in 3-(5-Methyl-2-furyl)butanal lacks nitrogen atoms, limiting hydrogen-bonding diversity but making it suitable for flavor applications .
- Simple methyl-substituted butanals (e.g., 3-Methylbutanal) lack aromatic systems, resulting in lower bioactivity but broader industrial use .
Toxicological and Regulatory Profiles:
- 3-(5-Methyl-2-furyl)butanal underwent rigorous safety evaluation by EFSA for use in food products, highlighting its low toxicity in flavoring contexts . In contrast, fluoropyrimidinyl derivatives are often associated with pharmaceutical applications, where toxicity profiles are compound-specific and require extensive preclinical testing.
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